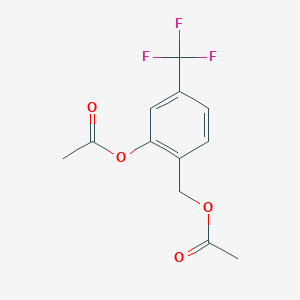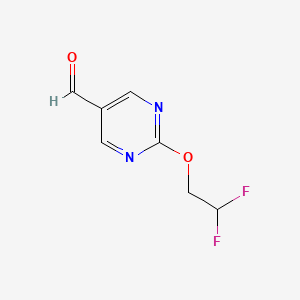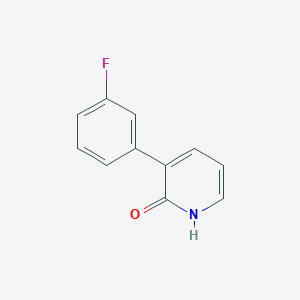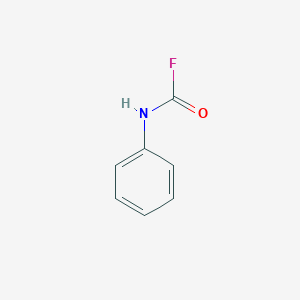
N-phenylcarbamoyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenylcarbamoyl fluoride is an organic compound with the chemical formula C7H6FNO It is a fluorinated derivative of carbamoyl compounds, characterized by the presence of a phenyl group attached to the carbamoyl fluoride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-phenylcarbamoyl fluoride can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with hydrogen fluoride. This reaction typically requires controlled conditions to ensure the safe handling of hydrogen fluoride, which is highly corrosive and toxic .
Another method involves the anodic oxidation of oxamic acids in the presence of triethylamine trihydrofluoride (Et3N·3HF). This method is practical, scalable, and robust, allowing for the rapid synthesis of carbamoyl fluorides from readily available and stable precursors .
Industrial Production Methods
Industrial production of this compound often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or carbonyl difluoride. These methods require careful handling and specific reaction conditions to ensure safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-phenylcarbamoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the fluorine atom with a nucleophile, such as an amine or an alcohol.
Electrophilic fluorination: This reaction introduces a fluorine atom into the compound, enhancing its reactivity and stability.
Oxidation and reduction: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include silver fluoride, triethylamine trihydrofluoride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-phenylcarbamoyl amines, while electrophilic fluorination can produce highly fluorinated derivatives .
Wissenschaftliche Forschungsanwendungen
N-phenylcarbamoyl fluoride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those requiring fluorinated moieties for enhanced stability and bioavailability.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in the study of enzyme inhibition and protein modification, providing insights into biochemical pathways and mechanisms.
Wirkmechanismus
The mechanism of action of N-phenylcarbamoyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by forming covalent bonds with active sites, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-phenylcarbamoyl fluoride include:
N-phenylcarbamoyl chloride: A chlorinated derivative with similar reactivity but different handling requirements.
N-phenylcarbamoyl bromide: A brominated analogue with distinct chemical properties.
N-phenylcarbamoyl iodide: An iodinated compound with unique reactivity patterns.
Uniqueness
This compound is unique due to its fluorinated nature, which imparts enhanced stability and reactivity compared to its chlorinated, brominated, and iodinated counterparts. The presence of the fluorine atom also makes it more resistant to metabolic degradation, increasing its potential for pharmaceutical applications .
Eigenschaften
IUPAC Name |
N-phenylcarbamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXAINSCQJRLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439705 |
Source


|
| Record name | N-phenylcarbamoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-91-3 |
Source


|
| Record name | N-phenylcarbamoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Cycloheptyl-[4-(2-methyl-2H-pyrazol-3-yl)-benzyl]-amine](/img/structure/B6318410.png)
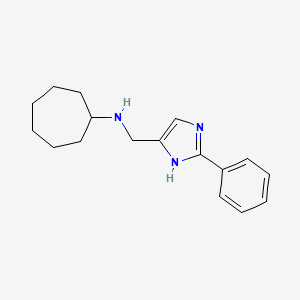
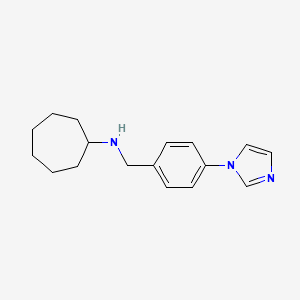
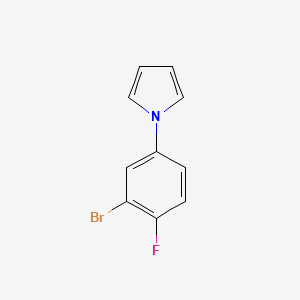
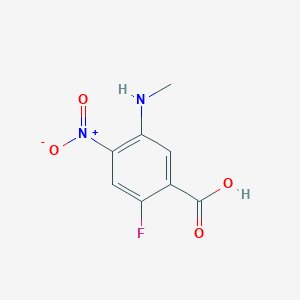
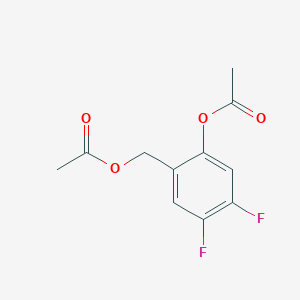
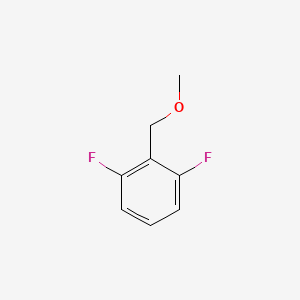
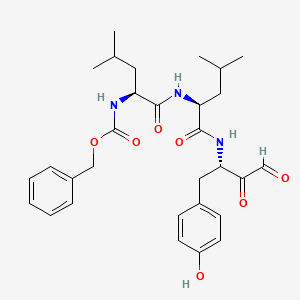
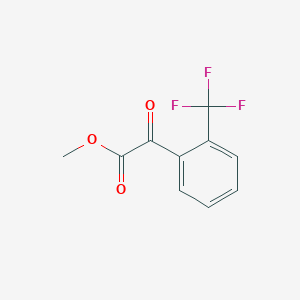
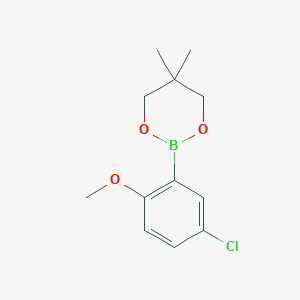
![2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6318471.png)
